7-Nitro-1-benzofuran-5-ol
Description
7-Nitro-1-benzofuran-5-ol is a benzofuran derivative characterized by a nitro (-NO₂) group at the 7-position and a hydroxyl (-OH) group at the 5-position of the benzofuran core. Benzofuran derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.
Properties
IUPAC Name |
7-nitro-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKWYFMNUJHRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of Benzofuran Precursors
The introduction of a nitro group at the 7-position of benzofuran derivatives often involves nitration of preformed benzofuran scaffolds. A common precursor, 1-benzofuran-5-ol, is subjected to nitration using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating hydroxyl group at position 5 directs nitration to the para position (C7). Yields typically range from 45% to 60%, with purity confirmed by HPLC.
Key Conditions :
-
Nitrating agent: 65% HNO₃ in concentrated H₂SO₄ (1:3 ratio)
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Temperature: 0–5°C
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Reaction time: 4–6 hours
Side products, such as 5-nitro-1-benzofuran-7-ol, are minimized by maintaining low temperatures and stoichiometric control.
Metal-Catalyzed Cyclization Approaches
Copper-Mediated One-Pot Synthesis
Recent advances leverage copper catalysts to construct the benzofuran core and introduce substituents in a single step. A method adapted from rhodium-catalyzed protocols involves reacting o-alkynylphenols with nitroarenes in the presence of CuBr (10 mol%) and Na₂CO₃ in DMSO/H₂O. The copper acetylide intermediate facilitates alkyne insertion, followed by cyclization and nitro group retention at C7 (Scheme 1).
Optimized Parameters :
Rhodium-Catalyzed C–H Activation
Rhodium complexes, such as CpRh, enable direct C–H functionalization of phenolic substrates. For example, treating m-hydroxybenzoic acid with vinylene carbonate in the presence of CpRh(COD)Cl₂ induces cyclization and nitro group installation via migratory insertion (Scheme 2). This method achieves regioselectivity >85% but requires expensive catalysts and inert conditions.
Stepwise Functionalization of Benzofuran Intermediates
Alkylation-Nitration Sequences
A patented route begins with 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanones, which undergo Friedel-Crafts acylation followed by nitro group reduction and acid-mediated cyclization (Scheme 3). Critical steps include:
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Acylation : Acetic anhydride in CH₂Cl₂ at 25°C.
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Cyclization : H₂SO₄/AcOH at 80°C for 2 hours.
This method yields 7-nitro-1-benzofuran-5-ol with 68% purity, necessitating column chromatography for refinement.
Electrochemical and Green Chemistry Methods
Electrooxidative Cyclization
An eco-friendly approach employs electrochemical cells to synthesize benzofuran derivatives. Using platinum electrodes in acetonitrile, o-hydroxyphenyl nitroalkenes undergo oxidation to form radical intermediates, which cyclize to yield the target compound (Scheme 4). Advantages include minimal waste and room-temperature conditions, though yields are moderate (50–55%).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4). Recrystallization from ethanol enhances purity to >95%.
Spectroscopic Validation
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¹H NMR : Aromatic protons appear as doublets at δ 7.3–7.6 ppm, with hydroxyl protons at δ 9.0–9.5 ppm.
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IR : Stretching vibrations for NO₂ (1520 cm⁻¹) and OH (3250 cm⁻¹).
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MS : Molecular ion peak at m/z 191.19 (M⁺).
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄ | 45–60 | 85–90 | High |
| Copper-Mediated | CuBr/DMSO | 58–72 | 92–95 | Moderate |
| Rhodium-Catalyzed | CpRh/CH₂Cl₂ | 65–80 | 90–93 | Low |
| Electrochemical | Pt/CH₃CN | 50–55 | 88–90 | High |
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group at the 5-position can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Major Products:
Reduction: 7-Amino-1-benzofuran-5-ol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: 7-Nitro-1-benzofuran-5-one.
Scientific Research Applications
Medicinal Chemistry
7-Nitro-1-benzofuran-5-ol serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have shown potential in several therapeutic areas:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, particularly against bacteria and fungi. Research indicates that the nitro group can be reduced within microbial cells, forming reactive intermediates that damage cellular components such as DNA and proteins .
- Anticancer Activity: Studies have suggested that 7-nitro derivatives can inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. For example, modifications of the benzofuran structure have led to compounds with enhanced antiproliferative activities against various cancer cell lines .
- Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, showcasing its potential in treating inflammatory diseases .
Material Sciences
In material sciences, this compound has been explored for its use in organic electronic materials:
- Organic Light Emitting Diodes (OLEDs): Its unique electronic properties make it a candidate for developing efficient OLEDs.
- Organic Photovoltaics (OPVs): The compound's ability to form charge-transfer complexes enhances its potential application in solar energy conversion technologies.
Biological Studies
The compound is utilized as a biochemical probe in various assays:
- Enzyme Activity Studies: It helps elucidate enzyme mechanisms and protein interactions, contributing to our understanding of biochemical pathways .
Chemical Synthesis Applications
This compound acts as an important intermediate in synthesizing more complex benzofuran derivatives. Its ability to undergo various chemical reactions—such as reduction, substitution, and oxidation—facilitates the development of new compounds with tailored properties.
| Reaction Type | Description | Major Products |
|---|---|---|
| Reduction | Nitro group can be reduced to an amino group | 7-Amino-1-benzofuran-5-ol |
| Substitution | Hydroxyl group participates in nucleophilic substitution | Various ethers or esters |
| Oxidation | Hydroxyl group can be oxidized to a carbonyl group | 7-Nitro-1-benzofuran-5-one |
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzofuran derivatives, including 7-nitro compounds:
- Antimicrobial Studies: A study demonstrated that derivatives of benzofuran showed potent antifungal activity against strains like Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
- Anticancer Research: Another study revealed that modifications at specific positions on the benzofuran ring significantly enhance anticancer activity, with some derivatives displaying up to four times greater potency against cancer cell lines compared to unsubstituted analogs .
- Inflammatory Pathway Modulation: Research indicated that certain benzofuran derivatives could effectively reduce inflammation markers in vitro, suggesting their potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-Nitro-1-benzofuran-5-ol depends on its specific application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components such as DNA, proteins, and membranes.
Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran derivatives vary significantly in their properties and synthesis routes depending on substituent positions and functional groups. Below, we compare 7-Nitro-1-benzofuran-5-ol with structurally related compounds, focusing on synthesis methodologies and substituent effects.
Substituent Effects
- Electron-donating groups (e.g., -OH, -CH₃) : Enhance aromatic electrophilic substitution reactivity, often leading to faster cyclization.
Research Findings and Limitations
Key Observations
- The synthesis of 2-phenylbenzofuran-7-ol demonstrates the efficacy of iodine-aluminum systems in benzofuran cyclization.
- Nitro groups in aromatic systems typically necessitate tailored protocols, such as nitration post-cyclization or nitro-group introduction via electrophilic substitution.
Gaps in Evidence
The provided materials lack explicit data on this compound, including:
- Synthesis protocols and yields.
- Spectroscopic data (e.g., NMR, IR).
- Biological activity or material properties.
Biological Activity
7-Nitro-1-benzofuran-5-ol is a compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a nitro group at the 7-position and a hydroxyl group at the 5-position imparts unique chemical and biological properties to this compound. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound exhibits both hydrophilic (due to the hydroxyl group) and lipophilic characteristics (due to the benzofuran moiety), which influence its biological activity.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction within microbial cells or cancer cells, leading to the formation of reactive intermediates. These intermediates can damage cellular components such as DNA, proteins, and membranes, resulting in various biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. The nitro group facilitates the formation of reactive oxygen species (ROS), which are toxic to microbial cells. A study demonstrated that derivatives of benzofuran compounds showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. For instance, research highlighted that certain benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead compound for developing anticancer agents .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzofuran derivatives, including this compound:
Comparative Analysis
When comparing this compound with other related compounds, it is evident that:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-Benzofuran-5-ol | Lacks nitro group | Reduced reactivity; lower antimicrobial activity |
| 7-Amino-1-benzofuran-5-ol | Nitro replaced by amino group | Different mechanism; potential for different therapeutic applications |
| 7-Nitro-2-benzofuran-5-ol | Nitro at different position | Altered reactivity; distinct biological profile |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Nitro-1-benzofuran-5-ol, and what methodological considerations are critical for reproducibility?
- The synthesis often involves nitro-functionalization of benzofuran precursors. For example, iodine-mediated cyclization in acetonitrile with aluminum powder as a catalyst can yield nitrobenzofuran derivatives (e.g., reflux for 24 hours under TLC monitoring) . Key considerations include solvent purity, reaction atmosphere (e.g., inert gas for moisture-sensitive steps), and post-reaction purification (e.g., sodium bisulfite washes to remove excess iodine) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- 1H/13C NMR is essential: Compare chemical shifts with published data for similar benzofurans. For example, nitro groups typically deshield adjacent protons, while hydroxyl protons may appear as broad singlets in DMSO-d6 . Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns aligning with nitrobenzofuran scaffolds .
Q. What safety protocols are recommended for handling nitro-substituted benzofurans in laboratory settings?
- Use fume hoods to avoid inhalation, wear nitrile gloves, and store waste separately in labeled containers. Safety data for nitroaromatics suggest risks of skin irritation (H315) and respiratory sensitization (H335), necessitating P264/P280/P305+P351+P338 PPE protocols .
Advanced Research Questions
Q. How can contradictory NMR data between studies on nitrobenzofurans be resolved?
- Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl3) or tautomerism. Multi-technique validation (e.g., 2D NMR like COSY/HSQC) and X-ray crystallography (using SHELX for refinement) can resolve ambiguities . For example, crystallographic data from SHELXL can confirm nitro-group orientation and hydrogen-bonding networks .
Q. What strategies optimize the regioselective nitration of benzofuran derivatives to target the 7-nitro position?
- Directed ortho-metallation or protecting group chemistry (e.g., acetylating the 5-hydroxyl group) can direct nitration. For instance, prior methoxy protection at the 5-position in related compounds improved nitro-group selectivity at the 7-position .
Q. How do computational methods enhance the prediction of this compound's reactivity in drug discovery contexts?
- Density Functional Theory (DFT) can model nitro-group electron-withdrawing effects on aromatic rings, predicting sites for electrophilic substitution. Studies on similar benzofurans used DFT to correlate frontier molecular orbitals with observed bioactivity .
Q. What experimental approaches address low yields in large-scale synthesis of nitrobenzofurans?
- Flow chemistry reduces side reactions by controlling residence time and temperature. For example, microreactors improved yields of nitro-substituted heterocycles by 20–30% compared to batch methods .
Methodological Challenges and Solutions
Q. Why do some synthetic routes for nitrobenzofurans produce isomers, and how can this be mitigated?
- Isomerization often occurs due to incomplete regiocontrol during nitration. Low-temperature nitration (-10°C) with nitric acid/sulfuric acid mixtures reduces kinetic competition between positions. Post-synthesis HPLC or chiral column chromatography can isolate desired isomers .
Q. How can researchers reconcile discrepancies in reported biological activity of nitrobenzofurans across studies?
- Meta-analysis of assay conditions (e.g., cell line variability, IC50 protocols) is critical. For example, studies on 5-hydroxybenzofurans showed divergent IC50 values due to differences in mitochondrial toxicity assays . Standardized protocols (e.g., MTT vs. ATP-based assays) improve cross-study comparability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
